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molecular formula C13H9ClO B113039 4'-Chlorobiphenyl-4-carbaldehyde CAS No. 80565-30-6

4'-Chlorobiphenyl-4-carbaldehyde

Cat. No. B113039
M. Wt: 216.66 g/mol
InChI Key: UXCMNUUPBMYDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06710168B1

Procedure details

To a stirred solution of 4-(4-chlorophenyl)benzaldehyde (0.84 g, 3.9 mmol) in 30 mL acetonitrile-acetone (2: 1) is added 15 mL water and solid sodium bicarbonate (3.5 g, 41.7 mmol). After 5 min. a 25 mL solution of oxidation reagent (Oxone: 4.8 g, 7.8 mmol in 25 mL water containing 4×10−4 M EDTA) is added dropwise over 15 min. then stirred for an additional 3.5 h. The reaction mixture is then treated with 18 mL aq. sodium bisulfite (9.5 g), stirred 2 h, then acidified with 10 mL 6 M HCl. The mixture is transferred to a separatory funnel and diluted with 300 mL dichloromethane and 400 mL water. The water layer is washed with dichloromethane (3×120 mL), organic layers combined, then washed with 500 mL water. The organic layer is dried over sodium sulfate, filtered, and evaporated under reduced pressure. The desired acid is crystallized from acetone-water (5:2), filtered, washed with water, and evaporated under reduced pressure from toluene affording 0.6 g product. Remaining product could be isolated by chromatography but the amount obtained is satisfactory. TLC: Rf=0.3 (chloroform-methanol; 10:1).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
acetonitrile acetone
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
18 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.C(=O)(O)[O-:17].[Na+].OOS([O-])=O.[K+].S(=O)(O)[O-].[Na+].Cl>C(#N)C.CC(C)=O.O.ClCCl.C(Cl)(Cl)Cl.CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:15]=[CH:14][C:11]([C:12]([OH:17])=[O:13])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1 |f:1.2,3.4,5.6,8.9,12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO
Step Two
Name
Quantity
0.84 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C=O)C=C1
Name
Quantity
3.5 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
acetonitrile acetone
Quantity
30 mL
Type
solvent
Smiles
C(C)#N.CC(=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Three
Name
solution
Quantity
25 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
18 mL
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
then stirred for an additional 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture is transferred to a separatory funnel
WASH
Type
WASH
Details
The water layer is washed with dichloromethane (3×120 mL), organic layers
WASH
Type
WASH
Details
washed with 500 mL water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The desired acid is crystallized from acetone-water (5:2)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure from toluene affording 0.6 g product
CUSTOM
Type
CUSTOM
Details
Remaining product could be isolated by chromatography
CUSTOM
Type
CUSTOM
Details
the amount obtained

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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